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Compound of Interest

Compound Name:
6-Aminopyrimidin-2(1H)-one

hydrochloride

CAS No.: 1784-08-3

Cat. No.: B167942 Get Quote

Executive Summary & Product Identity
Cytosine Hydrochloride (Cytosine HCl) is the hydrochloride salt form of the pyrimidine

nucleobase cytosine. In drug development and genomic research, it serves as a critical

reference standard for validating analytical methods, particularly in epigenetic sequencing and

nucleoside analog development.

While the free base (Cytosine) is the biologically active moiety, the Hydrochloride salt is

frequently preferred in analytical chemistry due to its superior aqueous solubility and enhanced

ionization efficiency in positive-mode Electrospray Ionization (ESI).
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Feature Specification

Chemical Formula

Molecular Weight 147.56 g/mol (Salt) / 111.10 g/mol (Free Base)

Monoisotopic Mass
111.0433 Da (Cation

)

Primary Ion (ESI+)
m/z 112 (

)

CAS Number 608-34-4

Mechanistic Deep Dive: Fragmentation Pathways
To accurately identify Cytosine HCl, researchers must understand that the salt dissociates in

the liquid phase. The mass spectrometer detects the protonated cytosine cation.[1] The

fragmentation pattern is governed by the stability of the pyrimidine ring and the lability of the

exocyclic amine.

The Fragmentation Tree (ESI-MS/MS)
The collision-induced dissociation (CID) of the protonated parent ion (m/z 112) follows two

distinct pathways driven by charge localization on the ring nitrogens.

Deamination Pathway (Neutral Loss of

): The exocyclic amine group at position 4 is labile. Proton transfer facilitates the elimination
of ammonia (

, 17 Da), resulting in a cation at m/z 95.

Retro-Diels-Alder (RDA) Pathway (Loss of

): This is the diagnostic "fingerprint" of pyrimidines. The ring undergoes cleavage at the N1-
C2 and N3-C4 bonds, expelling Isocyanic acid (

, 43 Da). This produces the fragment at m/z 69.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/274404294_Fragmentation_Mechanisms_of_Cytosine_Adenine_and_Guanine_Ionized_Bases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Signaling Pathways
The following diagram illustrates the logical flow of fragmentation from the parent salt to

diagnostic ions.
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Caption: Logical flow of Cytosine HCl dissociation and subsequent MS/MS fragmentation

pathways.

Comparative Analysis: Performance & Alternatives
This section compares Cytosine HCl against its primary alternatives: the Free Base form and

the epigenetic variant 5-Methylcytosine.

Comparison 1: Cytosine HCl vs. Cytosine Free Base
The Analytical Challenge: Researchers often struggle with the poor solubility of Cytosine Free

Base in pure water, leading to needle clogging or inconsistent signal in LC-MS.

Feature
Cytosine Hydrochloride
(Salt)

Cytosine (Free Base)

Solubility (Water) High (>100 mg/mL) Moderate/Low (~8 mg/mL)

ESI Signal Stability

Excellent. The HCl provides a

built-in proton source, often

removing the need for added

formic acid in the mobile

phase.

Variable. Requires acidic

mobile phase modification

(0.1% Formic Acid) to achieve

comparable ionization

efficiency.[2]

Mass Spectrum

Identical

(m/z 112). Chloride counter-ion

(

) may be visible in negative

mode (m/z 35/37).

Identical

(m/z 112). No counter-ion

peaks.

Recommendation

Preferred for LC-MS standards

due to ease of handling and

solubility.

Preferred only when chloride

ions interfere with specific

downstream chemistry.

Comparison 2: Cytosine vs. 5-Methylcytosine (5-mC)
The Analytical Challenge: Distinguishing epigenetic modifications. 5-mC is a common "fifth

base" that must be differentiated from unmodified Cytosine.
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Analyte
Parent Ion
[M+H]+

Key Fragment
1

Key Fragment
2

Mechanism

Cytosine 112
95 (-

)

69 (-

)
Standard RDA

5-Methylcytosine 126 (+14 Da)
109 (-

)

83 (-

)

Methyl group

shifts all ring

fragments by

+14 Da.

Insight: The fragmentation pattern (loss of 17, loss of 43) remains kinetically similar, but the

mass shift is absolute. This allows for robust differentiation even in low-resolution instruments

(Triple Quadrupole).

Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this protocol. This workflow is designed to minimize "salt

suppression" from the HCl counter-ion while maximizing the protonated signal.

Reagents
Analyte: Cytosine Hydrochloride (High Purity >99%).

Solvent A: LC-MS Grade Water.

Solvent B: LC-MS Grade Methanol or Acetonitrile.

Step-by-Step Methodology
Stock Preparation (Self-Validating Step):

Dissolve 1 mg Cytosine HCl in 1 mL Water (not organic solvent initially, to ensure

complete salt dissociation).

Validation: Solution must be crystal-clear. If cloudy, sonicate for 30s.

Working Solution:
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Dilute Stock 1:100 into 50:50 Water:Methanol.

Why: Methanol lowers surface tension, aiding droplet fission in ESI. The water maintains

solubility.

Note: Do not add Formic Acid initially. The HCl salt already acidifies the solution

sufficiently for positive mode.

Instrument Parameters (Direct Infusion):

Source: ESI Positive (+)[3][4][5]

Flow Rate: 5-10 µL/min

Capillary Voltage: 3.0 - 3.5 kV

Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile amine).

Data Acquisition:

Full Scan: m/z 50 - 200.

MS/MS (CID): Select m/z 112. Apply Collision Energy (CE) ramp: 10 -> 30 eV.

Workflow Diagram

1. Dissolve
(100% Water)

2. Dilute
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3. Inject
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4. Detect
(m/z 112)

Click to download full resolution via product page

Caption: Optimized sample preparation and injection workflow for Cytosine HCl analysis.

Reference Data: Mass Spectrum Table
Use this table to validate your experimental results.
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m/z
(Experimental)

Ion Identity Formula (Ion)
Relative
Abundance
(Approx)

Origin/Mechan
ism

112.05 Parent Ion 100% (Base

Peak)

Protonation of

Cytosine

95.02 Fragment 40 - 60%
Loss of

(Deamination)

69.04 Fragment 20 - 40%
Loss of

(RDA Cleavage)

43.02 Fragment / 10 - 20% Ring degradation

111.04
Radical Cation

(EI Only)
N/A (EI specific)

Electron Impact

Molecular Ion

Note on EI vs. ESI: In Electron Impact (EI) ionization (70 eV), the molecular ion is m/z 111.

However, Cytosine HCl is non-volatile and requires derivatization or direct probe heating for EI.

ESI is the standard for the salt form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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